5-Nitro-2-(propylthio)pyrimidine-4,6-diol

Overview

Description

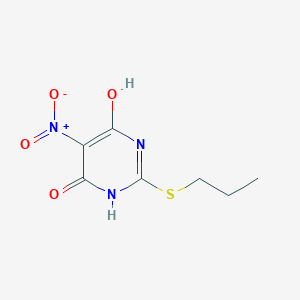

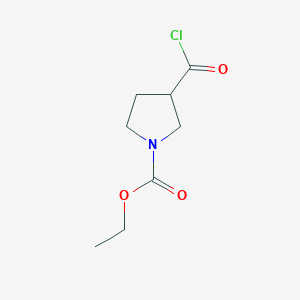

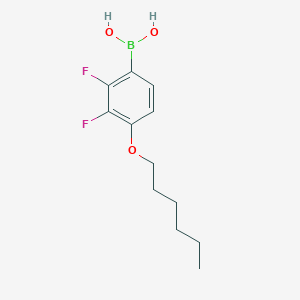

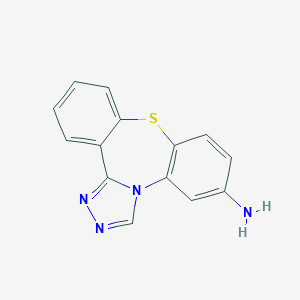

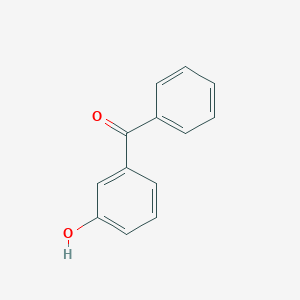

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a chemical compound with the molecular formula C7H9N3O4S. It is known for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes . This compound is characterized by its nitro group at the 5-position, a propylthio group at the 2-position, and hydroxyl groups at the 4 and 6 positions on the pyrimidine ring.

Mechanism of Action

Target of Action

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a key intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelets, and its activation plays a crucial role in platelet aggregation and clot formation .

Mode of Action

It is known to be a precursor in the synthesis of ticagrelor . Ticagrelor prevents platelet aggregation by reversibly binding to the P2Y12 receptor, thereby inhibiting the signal transduction pathway and reducing platelet activation .

Biochemical Pathways

The compound is involved in the synthesis of Ticagrelor, which affects the purinergic signaling pathway . By inhibiting the P2Y12 receptor, Ticagrelor prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Pharmacokinetics

As a chemical intermediate, its adme properties would be less relevant than those of the final product, ticagrelor .

Result of Action

As an intermediate in the synthesis of Ticagrelor, the primary result of the action of this compound is the production of Ticagrelor . Ticagrelor, in turn, has a significant antiplatelet effect, reducing the risk of thrombotic events in patients with acute coronary syndrome .

Action Environment

The action environment of this compound is primarily in the laboratory or industrial setting, where it is used in the synthesis of Ticagrelor . Factors such as temperature, pH, and the presence of other reactants can influence its reactivity and the yield of the final product . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in the synthesis of Ticagrelor , a reversible oral P2Y12 adenosine diphosphate receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this pathway.

Cellular Effects

Given its role as an intermediate in the synthesis of Ticagrelor , it may influence cell function through its impact on platelet aggregation, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely involved in the formation of the triazole ring in Ticagrelor during its synthesis . This process involves diazotization reaction followed by cyclization .

Temporal Effects in Laboratory Settings

It is known that the reaction involving this compound in the synthesis of Ticagrelor is completed within 3-4 hours .

Metabolic Pathways

Given its role as an intermediate in the synthesis of Ticagrelor , it may be involved in the metabolic pathways related to this drug.

Transport and Distribution

It is likely that it interacts with transporters or binding proteins involved in the synthesis of Ticagrelor .

Subcellular Localization

Given its role in the synthesis of Ticagrelor , it may be localized to the compartments or organelles involved in this process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with appropriate reagents to introduce the hydroxyl groups at the 4 and 6 positions . The reaction conditions often include the use of solvents such as methanol and water, with formic acid as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(propylthio)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The hydroxyl groups at the 4 and 6 positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 2-(propylthio)pyrimidine-4,6-diol with an amino group at the 5-position .

Scientific Research Applications

5-Nitro-2-(propylthio)pyrimidine-4,6-diol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including ticagrelor.

Biology: The compound is studied for its potential genotoxic effects and its role in biological pathways.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

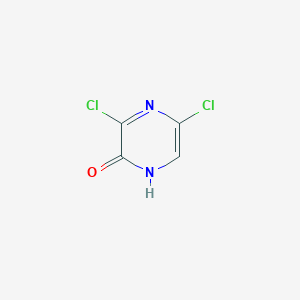

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is a precursor in the synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol.

2-(Propylthio)pyrimidine-4,6-diol: This compound is formed by the reduction of the nitro group in this compound.

Uniqueness

This compound is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of ticagrelor. Its nitro and propylthio groups, along with the hydroxyl groups at the 4 and 6 positions, provide distinct reactivity and functionality compared to similar compounds .

Properties

IUPAC Name |

4-hydroxy-5-nitro-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVMACIFWKESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617047 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-13-7 | |

| Record name | 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the presence of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance a concern?

A1: this compound is classified as a potential genotoxic impurity (PGI). Genotoxic substances have the potential to interact with DNA and cause mutations, which can lead to serious health consequences, including cancer. Therefore, the presence of even trace amounts of this compound in pharmaceuticals like ticagrelor is highly undesirable and tightly regulated. []

Q2: What analytical method was developed to address this concern?

A2: The researchers developed a highly sensitive and specific method using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) to identify and quantify trace levels of this compound in ticagrelor drug substance. [] This method enables accurate monitoring of this PGI during drug development and manufacturing processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)